molecular formula C₁₉H₂₆N₂O₃ B1663286 Naminterol CAS No. 93047-40-6

Naminterol

Cat. No. B1663286
CAS RN: 93047-40-6
M. Wt: 330.4 g/mol
InChI Key: NHMIZLSLXVYTTL-UHFFFAOYSA-N
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Description

Naminterol is a phenethanolamine derivative and a β2 adrenoceptor agonist with bronchodilatory properties . It is used for the treatment of asthma .


Molecular Structure Analysis

Naminterol has a molecular formula of C19H26N2O3 and a molecular weight of 330.42 . The structure includes a phenethanolamine moiety, which is common in β2 adrenoceptor agonists .

Scientific Research Applications

New Approach Methodologies in Drug Safety Assessment

New approach methodologies (NAMs) are pivotal in assessing the adverse effects of pharmaceuticals, including drugs like Naminterol. These methodologies are essential for improving human safety evaluations during drug development. Workshops involving international experts have generated 'maps' to utilize NAMs in safety assessments for various organ systems, providing guidance on selecting appropriate NAMs for specific drug assessments (Turner et al., 2023).

Regulatory Adoption of NAMs in Chemical Safety

The adoption of NAMs in regulatory settings, including the assessment of pharmaceuticals like Naminterol, is crucial for ensuring chemical safety. These methodologies, which avoid experimental animal use, are gaining recognition for their potential in chemical safety assurance. Their role in the framework of Next Generation Risk Assessments (NGRA) for pharmaceuticals is increasingly acknowledged (Carmichael et al., 2022).

Molecular Dynamics with NAMD

NAMD, a parallel molecular dynamics code, is a tool that can be applied to study the behavior of molecules in drugs like Naminterol. It allows for high-performance simulation of large biomolecular systems and is compatible with various potential functions and parameters. This technology is critical in understanding drug interactions at a molecular level (Phillips et al., 2005).

Evaluation Framework for NAMs in Health Safety Assessment

An evaluation framework for NAMs aids in the assessment of new pharmaceuticals, including Naminterol. This framework supports consistent criteria across initiatives, building confidence and accelerating the development of new NAMs suitable for regulatory application. Such methodologies are crucial for the safety assessment of new drugs and chemical substances (Parish et al., 2020).

Use of NAMs in Tobacco Harm Reduction

NAMs are also utilized in other fields such as tobacco harm reduction, demonstrating their versatility. These methodologies, which include in vitro and in silico tools, could be adapted for evaluating pharmaceuticals like Naminterol in terms of human health and environmental toxicity assessment (Lee et al., 2022).

Safety And Hazards

The safety data sheet for Naminterol suggests that it should be used for R&D purposes only and not for medicinal, household, or other uses . In case of exposure, it’s recommended to move to fresh air, wash off with soap and water, and consult a doctor .

properties

IUPAC Name

1-[3-amino-5-(hydroxymethyl)phenyl]-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-13(7-14-3-5-18(24-2)6-4-14)21-11-19(23)16-8-15(12-22)9-17(20)10-16/h3-6,8-10,13,19,21-23H,7,11-12,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMIZLSLXVYTTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=CC(=C2)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20869111
Record name 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Naminterol

CAS RN

93047-40-6
Record name Naminterol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093047406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(5-Amino-3-(hydroxymethyl)phenyl)-5-(4-methoxyphenyl)-4-methyl-3-aza-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20869111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NAMINTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1Q13LFM3WG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
G Ciappi, F Mormile, P Magnini… - CURRENT …, 1991 - publicatt.unicatt.it
… of two new bronchodilators, naminterol and etanterol, with … , 180 and 120 minutes after naminterol, 120 and 90 minutes … observed 240 minutes after naminterol and 180 minutes after …
Number of citations: 3 publicatt.unicatt.it
G Ciappi, F Mormile, S Valente, P Magnini… - CURRENT …, 1991 - publicatt.unicatt.it
Eleven asthmatic subjects with reversible airway obstruction were examined in order to evaluate the potency, effectiveness, and side effects of two new beta2 agonist agents, naminterol …
Number of citations: 3 publicatt.unicatt.it
S Durdagi, B Aksoydan, B Dogan, K Sahin, A Shahraki… - 2020 - chemrxiv.org
In this virtual drug repurposing study, we used 7922 FDA approved drugs and compounds in clinical investigation from NPC database. Both apo and holo forms of SARS-CoV-2 Main …
Number of citations: 18 chemrxiv.org
S Durdagi, MD Orhan, B Aksoydan, S Calis… - Molecular …, 2022 - Wiley Online Library
In the current study, we used 7922 FDA approved small molecule drugs as well as compounds in clinical investigation from NIH's NPC database in our drug repurposing study. SARS‐…
Number of citations: 8 onlinelibrary.wiley.com
G Deganutti, F Prischi, CA Reynolds - Journal of computer-aided molecular …, 2021 - Springer
The recent outbreak of the respiratory syndrome-related coronavirus (SARS-CoV-2) is stimulating an unprecedented scientific campaign to alleviate the burden of the coronavirus …
Number of citations: 51 link.springer.com
L PF - INPHARMA, 1992 - Springer
… The novel drugs, naminterol and etanterol, were compared with salbutamol in patients with chronic stable bronchial asthma by aerosol inhalation. Naminterol displayed a delayed and …
Number of citations: 0 link.springer.com
J Zhang - Optimization-based Molecular Dynamics Studies of …, 2023 - Springer
… OE2/1 linking spike and ACE2 for all the 99 models except for the naminterol model. 500 ns molecular dynamics (MD) trajectory data of [99] confirmed the occupancy rates of HBs E:…
Number of citations: 0 link.springer.com
I Ahmad, R Pawara, S Surana, H Patel - Topics in Current Chemistry, 2021 - Springer
The highly infectious disease COVID-19 is induced by SARS-coronavirus 2 (SARS-CoV-2), which has spread rapidly around the globe and was announced as a pandemic by the World …
Number of citations: 36 link.springer.com
M SOYLU, EN ÖZBEK, GY YetİkAnacak - Bezmiâlem Sci, 2020 - cms.galenos.com.tr
… According to this study, denopamine, bometolol, naminterol, rotigaptid, and benzquercin molecules were determined as potential ACE2 inhibitors (24). …
Number of citations: 1 cms.galenos.com.tr
Y Cetin, S Aydinlik, A Gungor, T Kan… - Current Medicinal …, 2022 - ingentaconnect.com
The COVID-19 outbreak caused by the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) continues to have high incidence and mortality rate globally. To meet the …
Number of citations: 3 www.ingentaconnect.com

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